Gomisin L1
Overview
Description
Gomisin L1: is a lignan compound found in the fruit of Schisandra chinensis, a plant commonly used in traditional Chinese medicine. This compound is known for its various pharmacological properties, including antioxidant, anti-inflammatory, and hepatoprotective effects.
Mechanism of Action
Target of Action
The primary target of (-)-Gomisin L1 is the Programmed Death-Ligand 1 (PD-L1) . PD-L1 is a major immune checkpoint molecule that plays a critical role in cancer immune escape . It is expressed on the surface of tumor cells and interacts with its receptor, Programmed Death 1 (PD-1), which is expressed on T cells .
Mode of Action
(-)-Gomisin L1 interacts with PD-L1, affecting its stability and function . The interaction between PD-L1 and PD-1 sends inhibitory signals to T cells, suppressing their ability to mount an effective immune response against the tumor . This interaction is crucial in maintaining immune homeostasis and preventing harmful immune responses .
Biochemical Pathways
The PD-1/PD-L1 pathway is the key biochemical pathway affected by (-)-Gomisin L1 . This pathway inhibits the anticancer effect of T cells in the tumor microenvironment (TME), which in turn regulates the expression levels of PD-1 and PD-L1 through multiple mechanisms . By targeting this pathway, (-)-Gomisin L1 can potentially enhance the anticancer efficacy of PD-1/PD-L1 blockade .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound
Result of Action
The interaction of (-)-Gomisin L1 with PD-L1 results in the suppression of T cells, ultimately inhibiting their function . This leads to the evasion of tumor cells from immune-mediated killing . By blocking the pd-1/pd-l1 signaling pathway, (-)-gomisin l1 can potentially prevent tumor immune evasion .
Action Environment
The action of (-)-Gomisin L1 is influenced by the tumor microenvironment (TME). The TME, which includes various immune cells, stromal cells, and extracellular matrix, can affect the efficacy and stability of (-)-Gomisin L1
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gomisin L1 typically involves several steps, including the formation of key intermediates through reactions such as cyclization and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from Schisandra chinensis fruit using solvents like ethanol or methanol. The extract is then purified through techniques such as chromatography to isolate this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Gomisin L1 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into more reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the functional groups on this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated lignan derivatives.
Scientific Research Applications
Chemistry: In chemistry, Gomisin L1 is studied for its unique structural properties and potential as a synthetic intermediate for other complex molecules.
Biology: Biologically, this compound is investigated for its antioxidant and anti-inflammatory properties, which may have implications for treating various diseases.
Medicine: In medicine, this compound is explored for its hepatoprotective effects, potentially offering therapeutic benefits for liver diseases.
Industry: Industrially, this compound is used in the development of dietary supplements and herbal medicines due to its health-promoting properties.
Comparison with Similar Compounds
Schisandrin: Another lignan from Schisandra chinensis with similar antioxidant and hepatoprotective properties.
Gomisin A: A related compound with comparable pharmacological effects but differing in its specific molecular structure.
Uniqueness: Gomisin L1 is unique due to its specific stereochemistry and the particular combination of biological activities it exhibits. Its distinct molecular structure allows for specific interactions with biological targets, setting it apart from other similar compounds.
Properties
IUPAC Name |
(9S,10R)-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-11-6-13-8-15(24-3)20(25-4)19(23)17(13)18-14(7-12(11)2)9-16-21(22(18)26-5)28-10-27-16/h8-9,11-12,23H,6-7,10H2,1-5H3/t11-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJPBGDUYKEQLA-NWDGAFQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)O)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@@H]1C)OC)OC)O)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82425-43-2 | |
Record name | Gomisin L1, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082425432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GOMISIN L1, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HN2PJ55D7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Gomisin L1 in exhibiting anti-tumor activity?
A1: Research suggests that this compound induces apoptosis (programmed cell death) in human ovarian cancer cells by increasing intracellular reactive oxygen species (ROS) levels through the regulation of NADPH oxidase (NOX). [] This is supported by findings that inhibiting NOX with either an inhibitor or siRNA significantly reduces both ROS production and cell death induced by this compound. []
Q2: What is the chemical structure of this compound?
A2: While the provided abstracts don't explicitly state the molecular formula or weight of this compound, they consistently refer to it as a dibenzocyclooctadiene lignan. [, , ] For detailed spectroscopic data and structural characterization, a deeper dive into the full research papers and related chemical databases would be necessary.
Q3: Has this compound been found in any plant species other than Schisandra chinensis?
A3: Yes, this compound has been isolated from the stem of Schisandra neglecta A.C. Smith for the first time. [] This suggests that this compound may be present in other Schisandra species and could be a potential target for further phytochemical investigation.
Q4: What analytical methods have been employed to identify and quantify this compound?
A6: While the specific analytical techniques used are not detailed in the abstracts, they mention employing various chromatography methods such as silica gel chromatography, prep-HPLC, and prep-TLC for the isolation of this compound. [, ] Additionally, spectroscopic methods like MS and NMR were used for structural elucidation. []
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